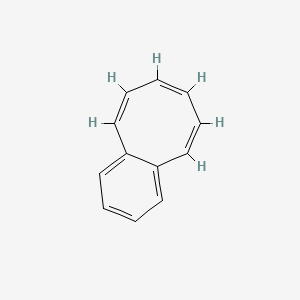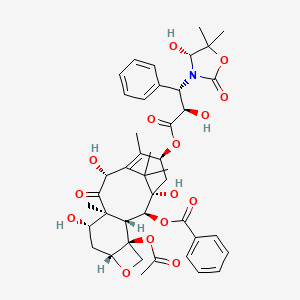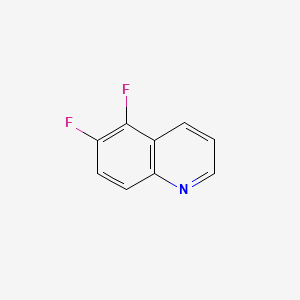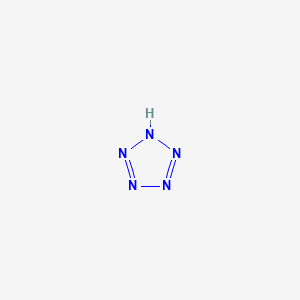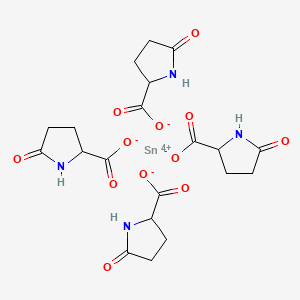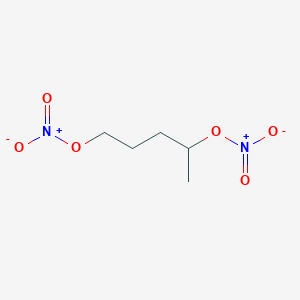
1,4-Pentanediol dinitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Pentanediol dinitrate is an organic compound with the molecular formula C₅H₁₀N₂O₆ It is a nitrate ester derived from 1,4-pentanediol, where both hydroxyl groups are esterified with nitric acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,4-Pentanediol dinitrate can be synthesized through the nitration of 1,4-pentanediol. The process typically involves the reaction of 1,4-pentanediol with a nitrating mixture, such as a combination of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to prevent decomposition and ensure the formation of the desired dinitrate ester.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves careful handling of the nitrating agents and maintaining optimal reaction conditions to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions: 1,4-Pentanediol dinitrate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to yield 1,4-pentanediol and nitric acid.
Reduction: Reduction of this compound can lead to the formation of 1,4-pentanediol and nitrogen oxides.
Substitution: The nitrate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of water or aqueous base.
Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: Various nucleophiles can be used to replace the nitrate groups.
Major Products Formed:
Hydrolysis: 1,4-Pentanediol and nitric acid.
Reduction: 1,4-Pentanediol and nitrogen oxides.
Substitution: Depending on the nucleophile, different substituted derivatives of 1,4-pentanediol can be formed.
Aplicaciones Científicas De Investigación
1,4-Pentanediol dinitrate has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other organic compounds and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers, resins, and plasticizers.
Mecanismo De Acción
The mechanism of action of 1,4-pentanediol dinitrate involves the release of nitric oxide (NO) upon decomposition. Nitric oxide is a key signaling molecule in various biological processes, including vasodilation and neurotransmission. The compound’s effects are mediated through the activation of guanylate cyclase, leading to increased levels of cyclic guanosine monophosphate (cGMP) and subsequent physiological responses.
Comparación Con Compuestos Similares
1,4-Butanediol dinitrate: Similar structure but with a shorter carbon chain.
1,5-Pentanediol dinitrate: Similar structure but with an additional carbon atom in the chain.
2,4-Pentanediol dinitrate: Different substitution pattern on the carbon chain.
Uniqueness: 1,4-Pentanediol dinitrate is unique due to its specific carbon chain length and the position of the nitrate groups
Propiedades
Número CAS |
25385-63-1 |
|---|---|
Fórmula molecular |
C5H10N2O6 |
Peso molecular |
194.14 g/mol |
Nombre IUPAC |
5-nitrooxypentan-2-yl nitrate |
InChI |
InChI=1S/C5H10N2O6/c1-5(13-7(10)11)3-2-4-12-6(8)9/h5H,2-4H2,1H3 |
Clave InChI |
ROJGHBVDYYCBLQ-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCO[N+](=O)[O-])O[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


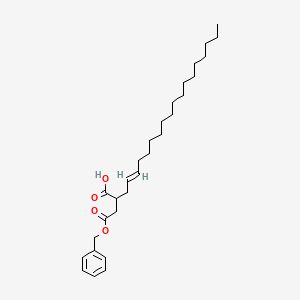
![Methylenebis[N,N-dimethylaniline]](/img/structure/B12657361.png)
